molecular formula C9H7ClN2O B1522037 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile CAS No. 1210502-45-6

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile

Cat. No. B1522037
M. Wt: 194.62 g/mol
InChI Key: BZKLCWNBRLBTSC-UHFFFAOYSA-N
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Description

“6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C9H7ClN2O . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClN2O/c1-2-5-13-8-3-4-9(10)12-7(8)6-11/h2-4H,1,5H2 . This indicates that the compound contains a pyridine ring with a chlorine atom and a carbonitrile group attached to it. An allyloxy group is also attached to the pyridine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.62 .

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • Synthesis and Structural Studies : Research has explored the synthesis and X-ray diffraction analysis of pyridine derivatives, revealing insights into their structural features and supramolecular arrangements. These studies have shown that pyridine derivatives exhibit interesting hydrogen bonding and solvent effects, contributing to our understanding of their chemical behavior and potential for further derivative synthesis (Tranfić et al., 2011).

Crystal Structure Determination

  • X-ray Crystallography : The crystal structure determination of pyridine derivatives has provided valuable information on their molecular configurations, bond lengths, and angles. This fundamental knowledge is crucial for the design and development of new compounds with desired physical and chemical properties (Moustafa & Girgis, 2007).

Optical and Electronic Properties

  • Optical and Electronic Characterization : The investigation of optical and electronic properties of pyridine derivatives through various spectroscopic methods has highlighted their potential applications in optical materials and electronic devices. Studies have detailed their absorption, fluorescence, and diode characteristics, providing insights into their potential use in photosensors and other optoelectronic applications (Zedan et al., 2020).

Molecular Docking and Biological Activity

  • Molecular Docking Studies : Some research has focused on the molecular docking and in vitro screening of pyridine derivatives, demonstrating moderate to good binding energies with target proteins. This suggests their potential for development into therapeutic agents, highlighting their antimicrobial and antioxidant activities (Flefel et al., 2018).

Conducting Polymers

  • Electropolymerization and Conductivity : Research into the electropolymerization of bis(pyrrol-2-yl) arylenes derivatives, including those related to pyridine structures, has shown the formation of conducting polymers with low oxidation potentials. These materials offer stability in their conducting form, suggesting applications in electronics and materials science (Sotzing et al., 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-chloro-3-prop-2-enoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-2-5-13-8-3-4-9(10)12-7(8)6-11/h2-4H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKLCWNBRLBTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(N=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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